Oxybutynin N-oxide

説明

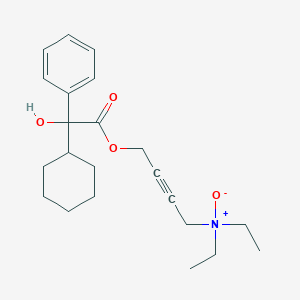

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBINNMJXZZEDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001669 | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80976-68-7 | |

| Record name | Oxybutynin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Metabolic Fate of Oxybutynin N Oxide

N-Oxidation Pathway in Oxybutynin (B1027) Biotransformation

Oxybutynin undergoes pre-systemic metabolism, and N-oxidation contributes to its clearance after oral administration. researchgate.nettandfonline.comnih.gov This pathway is distinct from N-deethylation, which leads to the formation of N-desethyloxybutynin (Oxy-DE), another major metabolite. researchgate.nettandfonline.comnih.gov

Enzymatic Catalysis and Proposed Mechanisms of Formation

The enzymatic catalysis of oxybutynin N-oxidation involves oxidative enzymes. While N-deethylation is primarily mediated by CYP3A4 and CYP3A5, and not CYP2D6, the specific enzymes responsible for the N-oxidation of oxybutynin are also of interest. nih.govresearchgate.net Amine N-oxides are typically prepared from the corresponding tertiary amines using oxidants such as peroxy acids. masterorganicchemistry.comwikipedia.org The formation of an N-oxide involves the amine attacking an oxidant, forming an N-OH bond and subsequently being deprotonated to yield the N-oxide. masterorganicchemistry.com

In Vitro Investigations of Oxybutynin N-oxide Formation in Liver Microsomes

In vitro studies using rat and human liver microsomes have provided evidence for the formation of this compound. researchgate.nettandfonline.comnih.govresearchgate.netjst.go.jp These studies, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), have identified this compound as one of the primary oxidation products in liver preparations. researchgate.nettandfonline.comnih.govjst.go.jp Deuterium substitution has been used to aid in the identification of this metabolite in rat liver preparations. researchgate.netjst.go.jp

Data from in vitro biotransformation studies using rat liver microsomal fractions have also demonstrated enantioselective metabolism of oxybutynin, although the specific enantioselectivity regarding N-oxidation versus N-deethylation requires further detailed analysis of the cited studies. researchgate.netresearchgate.net

Rearrangement Pathways of this compound

This compound is described as an unstable metabolite that can undergo subsequent rearrangement reactions. researchgate.net

Formation of Oxybutynin Enaminoketone (Oxy-EK) via Tertiary Propargylamine (B41283) N-oxide Rearrangement

One significant transformation of this compound is its rearrangement to form oxybutynin enaminoketone (Oxy-EK). researchgate.nettandfonline.comnih.govresearchgate.netnih.gov This rearrangement involves the tertiary propargylamine N-oxide moiety present in this compound. researchgate.nettandfonline.comnih.gov Oxy-EK has been identified as a degradation product, notably found as an impurity in transdermal patches, arising from the prototropic rearrangement of oxybutynin N-oxides. researchgate.netnih.gov The formation of Oxy-EK from synthetic this compound has been verified and is reported to occur through two consecutive rearrangements upon thermolysis of the unstable N-oxide. researchgate.net

Mechanistic Elucidation of Intramolecular Rearrangements of Amine N-Oxides

The rearrangement of tertiary amine N-oxides, particularly those with propargyl groups, can occur through intramolecular mechanisms. Propargyl amine N-oxides are known to undergo thermal rearrangement. researchgate.net The rearrangement of tertiary amine N-oxides can proceed via different mechanisms depending on the structure, including researchgate.net-rearrangements (such as the Meisenheimer rearrangement for N-allyl and N-benzyl derivatives) and Cope eliminations. masterorganicchemistry.comwikipedia.orgliverpool.ac.ukniscpr.res.innih.gov The Cope elimination, for instance, is an intramolecular syn-elimination reaction proceeding through a cyclic five-membered transition state. masterorganicchemistry.comwikipedia.org

In the context of this compound, the formation of Oxy-EK from the tertiary propargylamine N-oxide moiety involves a rearrangement process. researchgate.nettandfonline.comnih.gov Studies on the rearrangement of tertiary propargylamine N-oxides have explored various conditions and mechanisms, including those leading to the formation of enamino aldehydes or O-allenyl hydroxylamines. researchgate.netacs.org The specific mechanistic steps involved in the rearrangement of this compound to Oxy-EK are described as a prototropic rearrangement leading to the enamino ketone function. researchgate.netnih.gov

Identification and Characterization of Other Potential Degradation Products

The instability of this compound leads to the formation of various degradation products. A key transformation involves the prototropic rearrangement of oxybutynin N-oxides, resulting in the formation of an enamino ketone function. nih.govnih.govinvivochem.cn This product, identified as (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK), has been observed as an impurity, particularly in transdermal formulations of oxybutynin free base under oxidative conditions. nih.govnih.govinvivochem.cn The formation of Oxy-EK from synthetic this compound has been experimentally verified and is understood to occur via two consecutive rearrangements upon thermolysis of the unstable N-oxide. nih.govuni.lu Investigations into the functional activity of Oxy-EK on muscarinic receptors (M1-3) have demonstrated its lack of antimuscarinic activity. wikipedia.orgnih.govsigmaaldrich.com Furthermore, despite the presence of an α,β-unsaturated function, Oxy-EK does not react with glutathione (B108866), suggesting that its formation in the clearance of oxybutynin does not lead to reactive and potentially toxic metabolites. wikipedia.orgnih.govsigmaaldrich.com

Beyond the rearrangement to Oxy-EK, other degradation products of this compound have been characterized under specific conditions. Attempted reduction of this compound with titanous chloride, for instance, has resulted in the formation of the hydrolytic products 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. nih.govuni.lu Additionally, alpha-cyclohexylmandelic acid (CHMA) is recognized as a hydrolytic degradation product of oxybutynin itself. invivochem.cnthegoodscentscompany.com

Interrelationship with Other Major Metabolic Pathways of Oxybutynin

The metabolism of oxybutynin is characterized by multiple oxidative pathways that occur concurrently and are interrelated. The primary metabolic routes identified include N-deethylation, N-oxidation (leading to this compound), and hydroxylation on the cyclohexyl ring. wikipedia.orgnih.govsigmaaldrich.com

N-Deethylation and Hydroxylation Pathways

N-deethylation is a significant metabolic pathway for oxybutynin, resulting in the formation of N-desethyloxybutynin (Oxy-DE). nih.govfishersci.cathegoodscentscompany.comsigmaaldrich.comuni.luwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.govchem960.com Oxy-DE is considered a primary and pharmacologically active metabolite of oxybutynin, circulating at plasma concentrations significantly higher than the parent drug after oral administration. nih.govthegoodscentscompany.comsigmaaldrich.com This metabolic transformation is primarily catalyzed by the CYP3A4 enzyme system in the liver and gut wall. nih.govfishersci.cathegoodscentscompany.comsigmaaldrich.comuni.lu Hydroxylation on the cyclohexyl ring represents another oxidative metabolic pathway contributing to oxybutynin's biotransformation. wikipedia.orgnih.govsigmaaldrich.com

Formation of Hydroxylamine (B1172632) Derivatives (Oxy-HA)

Following the N-deethylation of oxybutynin to form N-desethyloxybutynin (Oxy-DE), further oxidation of the secondary amine function of Oxy-DE can occur. wikipedia.orgnih.govsigmaaldrich.com This process leads to the formation of hydroxylamine derivatives, referred to as Oxybutynin hydroxylamine (Oxy-HA). wikipedia.orgnih.govsigmaaldrich.comthegoodscentscompany.com Thus, the N-deethylation pathway is directly linked to the potential formation of hydroxylamine metabolites, highlighting the interconnected nature of the oxidative metabolic routes of oxybutynin.

Pharmacological and Receptor Interaction Profiles of Oxybutynin N Oxide and Its Derivatives

Assessment of Muscarinic Receptor Activity

Muscarinic receptors are G protein-coupled receptors that mediate the effects of acetylcholine. Five subtypes (M1-M5) have been identified, with M2 and M3 being the predominant subtypes in the bladder nih.gov. Oxybutynin (B1027) and its active metabolite N-desethyloxybutynin are known to antagonize these receptors drugbank.comjst.go.jp.

In Vitro Functional Activity Studies on Muscarinic Receptor Subtypes (M1-3)

In vitro studies have investigated the activity of oxybutynin and its metabolites on muscarinic receptor subtypes. Research has shown that N-desethyloxybutynin has similar inhibitory effects on the detrusor muscle as the parent compound, oxybutynin auajournals.org. Both compounds exhibit competitive antagonism of muscarinic receptors auajournals.orgcapes.gov.br.

While oxybutynin and N-desethyloxybutynin show activity at M1, M2, and M3 receptors, studies on the direct muscarinic receptor activity of oxybutynin N-oxide itself are limited. However, the enaminoketone (Oxy-EK), a rearrangement product of this compound, has been investigated for its functional activity on muscarinic receptors (M1-3). These studies demonstrated a lack of antimuscarinic activity for Oxy-EK nih.gov.

Comparative Analysis of Receptor Binding and Antagonistic Effects

Comparative studies have assessed the binding affinity and antagonistic effects of oxybutynin and N-desethyloxybutynin on muscarinic receptors. Both oxybutynin and N-desethyloxybutynin have been shown to competitively inhibit muscarinic receptors drugbank.comauajournals.orgcapes.gov.br.

Radioligand binding studies have provided quantitative data on the affinity of these compounds for different muscarinic receptor subtypes. For instance, studies using human recombinant muscarinic receptors have reported pKi values for oxybutynin at M1, M2, and M3 receptors researchgate.net. N-desethyloxybutynin has also been shown to have similar binding characteristics to oxybutynin in the detrusor and parotid gland capes.gov.br. The affinity of N-desethyloxybutynin for muscarinic receptors in the parotid gland was found to be significantly higher than that of oxybutynin capes.gov.br.

The table below summarizes representative in vitro binding affinity data for oxybutynin and N-desethyloxybutynin on muscarinic receptor subtypes, based on available research.

| Compound | Receptor Subtype | pKi | Source |

| Oxybutynin | M1 | 8.6 | researchgate.net |

| Oxybutynin | M2 | 7.7 | researchgate.net |

| Oxybutynin | M3 | 8.9 | researchgate.net |

| N-desethyloxybutynin | Detrusor (Mixed) | 8.2 | capes.gov.br |

| N-desethyloxybutynin | Parotid (Mixed) | 8.7 | capes.gov.br |

Note: pKi values represent the negative logarithm of the inhibition constant, where a higher value indicates greater binding affinity.

Functional studies evaluating the antagonistic effects have demonstrated that both oxybutynin and N-desethyloxybutynin can inhibit carbachol-induced contractions in isolated detrusor muscle, indicating competitive antagonism auajournals.orgcapes.gov.br.

Analytical Methodologies for Research on Oxybutynin N Oxide

Advanced Spectrometric Techniques for Metabolite Identification and Quantification

Spectrometric techniques, particularly those coupled with chromatography, are indispensable tools for analyzing complex biological samples containing drugs and their metabolites.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the determination of drugs and their metabolites in biological matrices such as plasma and urine. researchgate.netresearchgate.netnih.gov LC-MS/MS methods have been developed for the simultaneous quantification of oxybutynin (B1027) and its metabolites, including N-desethyloxybutynin. nih.gov The technique involves chromatographic separation of the analytes before their detection and quantification by tandem mass spectrometry. researchgate.netnih.gov Multiple reaction monitoring (MRM) in positive ion mode is commonly employed for detection, offering high specificity. researchgate.netnih.gov

For instance, an LC-MS/MS method using electrospray ionization (ESI) in positive ion mode and MRM has been developed for the determination of propiverine (B1210425) and its N-oxide metabolite in human plasma, using oxybutynin as an internal standard. This highlights the applicability of the technique to N-oxide metabolites and the potential use of oxybutynin itself as a reference in such analyses. researchgate.netresearchgate.net Another LC-MS/MS method for oxybutynin and N-desethyloxybutynin in dog plasma utilized n-hexane extraction and a C18 reversed-phase column with a methanol (B129727) mobile phase. researchgate.net Stable isotope dilution LC-MS/MS has also been developed for the simultaneous analysis of oxybutynin and N-desethyl oxybutynin in human plasma, demonstrating good accuracy and precision over a relevant concentration range. nih.gov

LC-MS/MS is favored due to its high sensitivity and selectivity, making it suitable for the regulated quantitation of N-oxide metabolites. researchgate.net Key considerations for developing a robust LC-MS/MS method for N-oxides include avoiding antioxidant exposure, using neutral or near-neutral pH conditions, avoiding high heat, employing stable isotope-labeled internal standards, and utilizing soft ionization techniques like ESI. researchgate.net

Here is a table summarizing some LC-MS/MS parameters found in the search results:

| Analyte(s) | Matrix | Internal Standard(s) | Extraction Method | Column Type | Mobile Phase | Detection Mode | Citation |

| Propiverine, Propiverine N-oxide | Human Plasma | Oxybutynin | Protein precipitation (acetonitrile) | C8 reversed-phase | 0.1% formic acid in water/acetonitrile (25:75) | ESI-MS/MS (MRM) | researchgate.netresearchgate.net |

| Oxybutynin, N-desethyloxybutynin | Dog Plasma | Diazepam | n-hexane extraction | C18 XTerra MS | 90% methanol | LC-MS/MS | researchgate.net |

| Oxybutynin, N-desethyl oxybutynin | Human Plasma | Deuterated analogs | Liquid-liquid extraction (methyl tert-butyl ether-ethyl acetate) | Cosmosil C18 | Acetonitrile-1.0mM ammonium (B1175870) acetate (B1210297) (90:10) | LC-MS/MS (MRM, positive ionization) | nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) has also been historically used in the study of oxybutynin metabolism, including the investigation of oxybutynin N-oxide formation. Early studies utilizing GC-MS with deuterium-substituted substrates in rat liver microsomes provided evidence for the formation of this compound. caymanchem.comnih.gov However, direct detection of the N-oxide metabolite by GC-MS can be challenging due to its potential thermal instability, leading to decomposition products at the high temperatures typically used in GC. nih.govuniupo.it

Research using GC-MS analysis indicated the presence of this compound indirectly through the detection of a decomposition product, 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate, which is formed by rearrangement upon thermolysis of the unstable N-oxide. nih.gov This highlights a key methodological consideration when using GC-MS for N-oxide analysis. While GC-MS was instrumental in early metabolic studies, LC-MS/MS is generally preferred for the quantitative analysis of polar and thermolabile metabolites like N-oxides due to the milder conditions employed in liquid chromatography.

Methodological Considerations for N-Oxide Analysis in Biological Matrices

Analyzing N-oxide metabolites in biological matrices presents unique challenges primarily related to their chemical stability. researchgate.netresearchgate.net

Addressing Potential Instability and Reversion to Parent Drug

N-oxide metabolites are typically less stable than their parent tertiary amines and can undergo reduction back to the parent drug. researchgate.netresearchgate.net This instability can complicate accurate quantification in biological samples. The reversion of the N-oxide to the parent drug can be influenced by various factors, including pH, temperature, and the presence of reducing agents or enzymes in the biological matrix. researchgate.nettandfonline.comnih.gov

For instance, the instability of N-desethyloxybutynin, a metabolite of oxybutynin, in hemolyzed plasma stored at -20°C has been observed, with investigations indicating that heme-mediated oxidation converted the metabolite to its N-oxide. tandfonline.comnih.gov This suggests that the matrix itself can influence the stability of the N-oxide. The potential for interconversion between the N-oxide and the parent drug necessitates careful control of analytical conditions and sample handling to ensure accurate results.

Strategies for Sample Preparation and Storage to Ensure Metabolite Stability

To mitigate the instability issues associated with N-oxide metabolites, specific strategies for sample preparation and storage are crucial. Storing biological samples containing N-oxide metabolites at low temperatures (e.g., -50°C or below) can help maintain their stability. tandfonline.comnih.gov The addition of antioxidants, such as ascorbic acid, to the samples can also help prevent oxidation and stabilize the N-oxide. tandfonline.comnih.gov

Stability and Degradation Studies of Oxybutynin N Oxide

Chemical Degradation Pathways and Mechanisms

Oxybutynin (B1027) N-oxide can undergo chemical transformations, notably a prototropic rearrangement. This rearrangement of the tertiary propargylamine (B41283) N-oxide moiety leads to the formation of oxybutynin enaminoketone (Oxy-EK). researchgate.netnih.govresearchgate.netnih.gov This process involves the conversion of the N-oxide structure into an enamino ketone function. researchgate.netnih.gov

Research has elucidated the chemical degradation pathway of oxybutynin free base under oxidative conditions, highlighting the role of oxybutynin N-oxide in the formation of Oxy-EK. researchgate.net The formation of Oxy-EK from synthetic this compound has been verified, occurring through two consecutive rearrangements upon thermolysis of the unstable N-oxide. researchgate.net

Attempted reduction of this compound using titanous chloride resulted in the formation of hydrolytic products, specifically 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. researchgate.net

Role of this compound in the Formation of Impurities in Pharmaceutical Formulations

This compound plays a significant role in the formation of impurities in pharmaceutical formulations, particularly in transdermal patches containing oxybutynin free base. researchgate.netnih.gov The presence of an unprecedented impurity, Oxy-EK, has been observed in these transdermal patches. researchgate.netnih.gov Oxy-EK is formed directly from the prototropic rearrangement of oxybutynin N-oxides. researchgate.netnih.gov

The formation mechanism of Oxy-EK is linked to the presence of oxybutynin in its free base form, which, while offering favorable lipophilicity and permeability for topical formulations, is more prone to oxidation compared to its protonated salt form. uniupo.it Oxy-EK has been proposed as a stability indicator for the oxidative degradation of oxybutynin free base in transdermal formulations. researchgate.netnih.gov

Several related compounds and potential impurities of oxybutynin, including this compound, are recognized in pharmaceutical contexts. veeprho.compharmaffiliates.comopulentpharma.comtlcstandards.com

Influence of Oxidative Conditions on this compound Stability

Oxidative conditions have a direct influence on the stability of oxybutynin, leading to the formation of this compound, which subsequently degrades further. researchgate.netnih.gov The oxidative degradation of oxybutynin free base is dependent on pH, suggesting that the use of the chloride/hydrochloride salt in drug product manufacturing can mitigate this issue. uniupo.it However, the free base form can undergo oxidation, indicating that this degradation pathway should be considered during stability studies. uniupo.it

Research into the oxidative metabolic fate of oxybutynin has provided evidence for metabolic N-oxidation followed by rearrangement to Oxy-EK. researchgate.netnih.govresearchgate.net This highlights the susceptibility of the tertiary amine function in oxybutynin to N-oxidation under biological oxidative conditions, leading to the formation of the N-oxide intermediate.

The formation of primary oxidation degradation products observed under real-time stability can often be reproduced using a free radical initiator and peroxide. uniupo.it Therefore, utilizing free radical and/or hydrogen peroxide conditions is strongly recommended during all stages of development to assess oxidative stability. uniupo.it

While some studies explore the oxidative effects of oxybutynin in biological tissues by measuring markers like reactive nitrogen oxide species (NOx) and thiobarbituric acid-reactive substances (TBARs), these primarily focus on the downstream oxidative stress induced by oxybutynin or its metabolites like N-desethyloxybutynin, rather than the direct oxidative degradation of this compound itself. nih.gov

Toxicological Research of Oxybutynin N Oxide and Its Metabolites

Assessment of Reactive Metabolite Formation

The metabolic fate of oxybutynin (B1027) involves several oxidative pathways, including N-deethylation and N-oxidation. N-oxidation of the tertiary propargylamine (B41283) moiety of oxybutynin leads to the formation of Oxybutynin N-oxide (Oxy-NO). researchgate.nettandfonline.comnih.gov This N-oxide is considered unstable and can undergo rearrangement. nih.gov

Further investigation into the oxidative metabolic fate of oxybutynin in rat and human liver fractions, as well as in vivo in rats, has provided evidence for this metabolic N-oxidation pathway followed by rearrangement to Oxy-EK. researchgate.net Early studies using rat liver microsomes identified N-desethyl oxybutynin and this compound as two major primary oxidation products. researchgate.netnih.gov The formation of this compound was indicated by the presence of a decomposition product, 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate, which was elucidated through gas chromatographic-mass spectrometric analysis. researchgate.netnih.gov

A new metabolic scheme for oxybutynin has been delineated, identifying three distinct oxidative metabolic pathways: N-deethylation, N-oxidation followed by rearrangement to Oxy-EK, and hydroxylation on the cyclohexyl ring. researchgate.nettandfonline.comnih.gov

Genotoxicity Evaluations of Oxybutynin Enaminoketone (Oxy-EK)

Oxybutynin Enaminoketone (Oxy-EK) arises from the prototropic rearrangement of oxybutynin N-oxides. researchgate.netnih.gov This rearrangement leads to the formation of an enamino ketone function. researchgate.netnih.gov The presence of an α,β-unsaturated carbonyl function in the structure of Oxy-EK suggested the need to evaluate its potential mutagenic power. researchgate.netnih.gov

Studies have investigated the genotoxicity of Oxy-EK. The Ames test, a bacterial reverse mutation assay, was performed to assess genotoxic potential at the gene level. nih.govuniupo.it At nontoxic concentrations, Oxy-EK did not increase the number of revertant colonies in all tested strains, both in the absence and presence of the exogenous metabolic activator S9. nih.govuniupo.it This indicates that Oxy-EK did not induce point mutations. uniupo.it

Cytotoxic effects of both oxybutynin and Oxy-EK were observed in the Ames test starting from a concentration of 100 μ g/plate in all tested strains, with and without S9 metabolic activator. uniupo.it Early signs of cytotoxicity, seen as a significant reduction in spontaneous revertant colonies, were noted at 50 μ g/plate for both substances in the absence of S9. uniupo.it The presence of the metabolic activator appeared to reduce the cytotoxicity at 50 μ g/plate . uniupo.it At nontoxic concentrations ranging from 9 to 36 μ g/plate , neither Oxy-EK nor oxybutynin increased revertant colonies. uniupo.it

Based on these findings, Oxy-EK did not induce point mutations in the bacterial reverse mutation assay. uniupo.it Further studies may be needed to fully define the genotoxicity profile at the chromosomal level. uniupo.it

Investigation of Interactions with Endogenous Molecules (e.g., Glutathione)

Research has specifically investigated the interaction of Oxybutynin Enaminoketone (Oxy-EK) with endogenous molecules like glutathione (B108866). Despite the presence of an α,β-unsaturated function in its structure, which is a potential Michael acceptor, Oxy-EK does not react with glutathione. researchgate.nettandfonline.comnih.govresearchgate.net This lack of reaction with glutathione is significant as it indicates that potentially reactive and toxic metabolites are not formed through this interaction during the clearance of oxybutynin. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net

Studies comparing different administration routes of oxybutynin have also examined levels of glutathione in various tissues as a marker of oxidative stress. For instance, a study in rabbits comparing oral and vaginal delivery of oxybutynin measured glutathione (GSH) levels in aorta, salivary gland, and small intestine tissue samples. nih.gov While this study focused on the effects of oxybutynin administration routes on oxidative parameters and not directly on the interaction of Oxy-EK with glutathione, it highlights the relevance of glutathione in assessing the oxidative impact of oxybutynin and its metabolites. nih.gov

The finding that Oxy-EK does not react with glutathione is a key piece of information regarding the toxicological profile of this metabolite, suggesting a lower likelihood of glutathione-mediated toxicity. researchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net

Stereoselective Aspects in Oxybutynin N Oxide Metabolism Research

Enantiomeric Differences in N-Oxidation Rates

N-oxidation has been established as one of three primary oxidative metabolic pathways for oxybutynin (B1027), contributing to its clearance after administration. researchgate.netnih.gov This pathway leads to the formation of Oxybutynin N-oxide (Oxy-NO), which can subsequently undergo rearrangement to form an enaminoketone. nih.gov The enzymes responsible for N-oxidation reactions typically include cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.

Impact of Stereochemistry on Overall Metabolite Profile

After oral dosing, plasma concentrations of the parent drug are higher for the (S)-enantiomer than the (R)-enantiomer. nih.govfda.gov Conversely, the plasma concentrations of the main active metabolite, N-desethyloxybutynin (DEO), show the opposite pattern, with levels of (R)-DEO being significantly higher than (S)-DEO. nih.gov This indicates that (R)-oxybutynin undergoes more extensive and rapid first-pass metabolism via N-deethylation compared to (S)-oxybutynin. nih.govnih.gov

| Enantiomer | Mean AUC Ratio (Metabolite/Parent Drug) |

|---|---|

| (R)-Oxybutynin | 8.93 |

| (S)-Oxybutynin | 3.25 |

Data derived from studies on the oral administration of racemic oxybutynin, reflecting the ratio of N-desethyloxybutynin (DEO) to the parent drug. researchgate.netnih.gov

Implications for Pharmacokinetic Modeling and Interpretation of Metabolic Pathways

The pronounced stereoselective metabolism of oxybutynin has significant implications for pharmacokinetic (PK) modeling and the interpretation of its metabolic pathways. researchgate.netnih.gov The substantial differences in the clearance rates and metabolite formation between the (R)- and (S)-enantiomers mean that models treating oxybutynin as a single entity are inadequate for accurately describing its disposition in the body. researchgate.net

To accurately capture its behavior, population pharmacokinetic models must account for the stereochemistry. Successful models have been developed using a two-compartment model for each individual enantiomer of oxybutynin, with an additional, separate compartment for its N-desethylated metabolite. researchgate.net This enantioselective approach is essential for several reasons:

Accurate Exposure Prediction: Since the (R)-enantiomer is more active, understanding its specific concentration profile and that of its active metabolite, (R)-DEO, is critical for correlating exposure with therapeutic effects. nih.gov

Understanding Drug Interactions: As metabolism is primarily mediated by CYP3A4, stereoselective models can better predict how inhibitors or inducers of this enzyme will differentially affect the concentrations of each enantiomer and its metabolites. nih.govnih.gov

Interpreting Metabolic Pathways: By modeling each enantiomer separately, researchers can better estimate the relative contributions of different metabolic pathways to the clearance of the more active (R)-enantiomer versus the less active (S)-enantiomer.

Failure to incorporate stereoselectivity into pharmacokinetic analyses would lead to a misinterpretation of metabolic clearance and an inaccurate understanding of the relationship between dose, plasma concentration, and clinical effect. researchgate.net

Integrative Perspectives on Oxybutynin N Oxide in Drug Disposition Research

Comprehensive Metabolic Scheme of Oxybutynin (B1027) Incorporating N-Oxidation

Oxybutynin undergoes extensive metabolism, particularly following oral administration, primarily mediated by the cytochrome P450 (CYP) enzyme system, with a major role attributed to CYP3A4 in the liver and gut wall. drugbank.commedcentral.comtmda.go.tzeuropa.eunih.govhres.cadrugsporphyria.netnih.govdrugs.comnih.gov The metabolic transformation of oxybutynin involves several pathways, including N-deethylation, N-oxidation, and hydroxylation. tandfonline.comnih.gov

N-oxidation of oxybutynin occurs on the tertiary propargylamine (B41283) moiety, leading to the formation of oxybutynin N-oxide (Oxy-NO). tandfonline.comnih.gov This N-oxide metabolite is considered unstable and can undergo subsequent rearrangement. researchgate.netnih.gov Specifically, this compound can rearrange to form an enaminoketone metabolite (Oxy-EK). tandfonline.comnih.govresearchgate.netresearchgate.net Studies using rat liver microsomes and in vivo rat models have provided evidence for the formation of both N-desethyloxybutynin and this compound as primary oxidation products. researchgate.netnih.gov Deuterium substitution has been employed to aid in the identification of these metabolites. researchgate.netnih.gov

The comprehensive metabolic scheme of oxybutynin thus includes N-deethylation, which yields the major active metabolite N-desethyloxybutynin (Oxy-DE), and N-oxidation, which leads to the formation of this compound (Oxy-NO) and its rearrangement product, Oxy-EK. tandfonline.comnih.govresearchgate.net Another metabolic pathway involves hydroxylation on the cyclohexyl ring. tandfonline.comnih.gov Unlike N-desethyloxybutynin, the enaminoketone metabolite (Oxy-EK) has demonstrated a lack of antimuscarinic activity on M1-3 receptors. tandfonline.comnih.govresearchgate.net Furthermore, Oxy-EK does not appear to react with glutathione (B108866), suggesting that this N-oxidation pathway does not lead to the formation of reactive or potentially toxic metabolites. tandfonline.comnih.govresearchgate.net

Relative Contribution of N-Oxidation to Total Drug Clearance

The relative contribution of N-oxidation compared to other pathways like N-deethylation can vary depending on the route of administration. For instance, transdermal administration of oxybutynin bypasses the extensive first-pass gastrointestinal and hepatic metabolism that occurs with oral administration, resulting in lower systemic exposure to N-desethyloxybutynin. europa.eunih.govgeneesmiddeleninformatiebank.nlresearchgate.netnih.gov This suggests that the contribution of hepatic and gut wall metabolism, including N-oxidation, is more pronounced following oral intake.

Quantitative data on the precise percentage contribution of N-oxidation to total oxybutynin clearance relative to other pathways like N-deethylation can be complex to isolate and quantify directly from the available literature. However, the identification of this compound and its rearrangement product as significant metabolic products in liver preparations and in vivo studies confirms that N-oxidation is a relevant route of elimination for oxybutynin. researchgate.netnih.gov

Emerging Research and Future Directions

Further Elucidation of Enzyme Systems Responsible for N-Oxidation (beyond CYP3A4/5)

While the metabolism of oxybutynin (B1027) is predominantly carried out by the cytochrome P450 enzyme system, particularly CYP3A4, recent findings indicate that N-oxidation represents a distinct and important metabolic pathway nih.gov. This has spurred research into other enzyme systems that may be responsible for the formation of Oxybutynin N-oxide.

Emerging evidence points towards the potential involvement of Flavin-containing monooxygenases (FMOs). FMOs are a class of enzymes known to catalyze the N-oxidation of various xenobiotics containing a tertiary amine structure, similar to oxybutynin optibrium.com. Specifically, FMO3 is the most abundant isoform in the adult human liver and is recognized for its significant role in the metabolism of numerous drugs researchgate.net. Studies on other tertiary amine compounds have demonstrated that FMO3 can be the primary enzyme responsible for their N-oxygenation researchgate.net. Although direct studies conclusively identifying the specific FMO isoform responsible for this compound formation are still needed, the established function of this enzyme family makes it a primary candidate for further investigation. The relative contribution of FMOs versus CYPs in the N-oxidation of oxybutynin may be species and tissue-dependent, highlighting an area for future research nih.gov.

Advanced Computational Modeling of N-Oxide Formation and Rearrangements

The study of this compound has been advanced by the discovery of its chemical instability and subsequent rearrangement. Research has shown that this compound can undergo a prototropic rearrangement to form a novel impurity, an enamino ketone identified as (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK) nih.gov. This rearrangement is significant as it alters the structure and potential activity of the metabolite.

Advanced computational modeling serves as a powerful tool to investigate such molecular processes. Although specific computational studies on this compound are not yet widely published, the methodologies for modeling similar amine N-oxides are well-established. Techniques such as Density Functional Theory (DFT) can be employed to study the reaction mechanism of N-oxidation optibrium.com. These models can elucidate the transition state geometry and activation energy of the oxidation reaction, providing insights into the regioselectivity of metabolism optibrium.com.

Furthermore, computational models can be applied to understand the kinetics and intramolecular cyclic mechanism (SNi) of the rearrangement from the N-oxide to the enamino ketone rsc.org. By calculating the energetics of the transition state, these models can predict the likelihood and rate of such rearrangements under various physiological conditions, offering a deeper understanding of the stability and fate of this compound in vivo.

Development of Novel Analytical Approaches for Complex Metabolite Mixtures

The identification and quantification of drug metabolites like this compound within complex biological matrices require sophisticated analytical techniques. The field has seen significant advancements in methods capable of separating and detecting metabolites with high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a cornerstone in revisiting the metabolic fate of oxybutynin nih.gov. This powerful technique allows for the simultaneous determination of the parent drug and its various metabolites, including N-desethyloxybutynin and, critically, the N-oxide and its rearranged products jchps.comnih.gov. Isotope dilution LC-MS/MS methods have been developed to achieve high sensitivity, with validated concentration ranges as low as 0.050 ng/mL for oxybutynin in human plasma nih.gov.

Other novel approaches for analyzing complex metabolite mixtures include:

Dispersive liquid-liquid microextraction (DLLME) : This is a rapid and efficient sample preparation technique that has been successfully combined with capillary electrophoresis (CE) for the determination of oxybutynin and its primary metabolites in human urine rsc.org.

High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, which aids in the unequivocal identification of novel metabolites.

Table 1: Advanced Analytical Techniques for Oxybutynin Metabolite Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Simultaneous quantification of oxybutynin and its metabolites in plasma. | High sensitivity, specificity, and reproducibility. jchps.comnih.gov |

| DLLME-CE | Determination of oxybutynin and metabolites in urine. | Low cost, simplicity, rapidity, high recovery. rsc.org |

| HRMS | Structural elucidation of novel and unknown metabolites. | High mass accuracy for confident compound identification. |

Investigation of Potential Biological Roles Beyond Direct Muscarinic Activity

A crucial aspect of understanding a drug's metabolite profile is to determine the pharmacological activity of each component. Oxybutynin exerts its therapeutic effect primarily as an antimuscarinic agent, and its major active metabolite, N-desethyloxybutynin, shares this property drugbank.comnih.gov.

However, research into the biological role of the N-oxide pathway has yielded interesting results. The rearranged enamino ketone metabolite, Oxy-EK, was investigated for its functional activity on muscarinic receptors (M₁₋₃) and was found to completely lack antimuscarinic activity nih.gov. This finding is significant as it indicates that the N-oxidation pathway is a detoxification or inactivation route, converting the active parent drug into an inactive product.

Further safety-related investigations have been conducted on this unique metabolite.

Reactivity : Despite possessing an α,β-unsaturated carbonyl function, a structure that can sometimes act as a Michael acceptor and react with biological nucleophiles, Oxy-EK was found not to react with glutathione (B108866). This suggests that its formation does not lead to reactive and potentially toxic metabolites nih.gov.

Genotoxicity : The potential mutagenic activity of Oxy-EK was evaluated using the Ames test. The results showed that at non-toxic concentrations, the metabolite did not increase the number of revertant colonies in the bacterial strains tested, both with and without metabolic activation. This indicates a lack of mutagenic potential under the tested conditions nih.gov.

These findings suggest that the N-oxidation and subsequent rearrangement of oxybutynin serves as a clearance pathway that terminates the drug's primary pharmacological action without producing metabolites of significant toxicological concern.

Cross-Species Comparative Metabolism Studies of this compound

Preclinical animal models are essential for predicting the metabolic fate of drugs in humans. However, significant interspecies differences in drug metabolism can exist, particularly concerning the activity of cytochrome P450 enzymes rug.nl. Therefore, comparative studies are vital for accurate extrapolation of data.

The investigation that delineated the new metabolic scheme for oxybutynin, including the N-oxidation pathway, utilized both human and rat liver fractions for its in vitro analysis nih.gov. The study also included in vivo analysis of plasma and urine samples from rats following oral administration of oxybutynin nih.gov. The identification of N-oxidation as a metabolic pathway in both human and rat liver preparations suggests that this is a conserved metabolic route across these species.

Q & A

Q. What are the recommended methodologies for characterizing the chemical structure of Oxybutynin N-oxide?

To confirm the structure of this compound (C₂₂H₃₁NO₄), researchers should employ a combination of nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, mass spectrometry (MS) to verify molecular weight and fragmentation patterns, and X-ray crystallography for definitive spatial arrangement confirmation. Cross-referencing with computational models (e.g., density functional theory) can validate spectral data. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is advised .

Q. How can the mutagenic potential of this compound be evaluated in preclinical studies?

Use the Ames test (OECD Guideline 471) with Salmonella typhimurium strains (TA98, TA100) to assess base-pair or frameshift mutations. Include metabolic activation (S9 liver enzymes) to detect pro-mutagens. For SAR insights, apply structure–activity relationship (SAR) fingerprint analysis (as in ) to compare this compound with mutagenic subclasses like quindioxins or benzooxadiazole N-oxides. Discrepancies between in vitro and computational predictions (e.g., Leadscope’s expert-rule models) should be resolved via mammalian cell assays (e.g., micronucleus test) .

Q. What experimental models are suitable for studying this compound’s cellular uptake and transport mechanisms?

Utilize human hepatocellular carcinoma cells (HepG2, Huh7) for passive/active transport studies, as demonstrated in sorafenib N-oxide research (). Overexpression or knockout of transporters (e.g., OCT1) in HEK293 cells can identify carrier-mediated pathways. In vivo, employ Oct1-knockout mice to assess hepatic uptake independence. Pair these with LC-MS/MS quantification of intracellular and plasma concentrations to differentiate transport mechanisms .

Advanced Research Questions

Q. How can researchers investigate the structure–activity relationship (SAR) of this compound for therapeutic optimization?

Perform substructure searches (e.g., aromatic N-oxide motifs) across public/proprietary databases (e.g., ChEMBL, PubChem) to identify analogs with enhanced bioactivity. Use molecular docking to predict interactions with targets like muscarinic receptors (linked to Oxybutynin’s anticholinergic effects). Validate hypotheses via in vitro functional assays (e.g., calcium flux for receptor activation) and compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

Q. What strategies are effective for repurposing this compound for non-urological indications (e.g., cancer or neurodegenerative diseases)?

Leverage transcriptomic profiling (RNA-seq) of treated cancer cells (e.g., SGC-7901 gastric carcinoma) to identify apoptosis/autophagy pathways, as seen with crebanine N-oxide ( ). For neuroprotection, use primary neuron cultures exposed to oxidative stress (H₂O₂/glutamate) and measure viability via MTT assays. Preclinical efficacy should be confirmed in orthotopic xenograft models or transgenic mice with disease-specific mutations .

Q. How can this compound’s metabolites be quantified in complex biological matrices?

Develop a GC-MS or LC-MS/MS protocol with deuterated internal standards (e.g., d₄-oxybutynin) for precision. Optimize sample preparation via liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges). Validate the method per ICH guidelines for linearity, sensitivity (LOQ < 1 ng/mL), and matrix effects. Cross-validate with stable isotope tracing in hepatocyte incubations to map metabolic pathways .

Q. What experimental design principles are critical for minimizing bias in this compound studies?

Follow randomized block designs for in vivo studies to control for litter or cage effects. Use blinded data analysis and include vehicle controls to account for solvent interactions. For cell-based assays, standardize passage numbers and seeding densities. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo, as emphasized in .

Contradictions and Resolutions

- Mutagenicity vs. Antimutagenicity : While some N-oxides (e.g., 2,6-Dimethylpyridine N-oxide) show antimutagenic properties (), others are flagged as mutagenic (). Resolve this by testing this compound in both bacterial and mammalian systems, and analyze its specific substructure against SAR fingerprints (e.g., absence of benzooxadiazole alerts) .

- Transport Mechanisms : shows sorafenib N-oxide uptake is OCT1-independent, but this may not generalize. Use CRISPR-Cas9-edited cell lines to confirm transporter dependencies for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。